![molecular formula C18H19ClFNOS B4818573 N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-phenylpropanamide](/img/structure/B4818573.png)
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-phenylpropanamide
Overview
Description
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-phenylpropanamide, commonly known as CF33, is a novel small molecule inhibitor that has shown promising results in scientific research. This compound has gained attention due to its potential therapeutic applications in various diseases, including cancer.
Mechanism of Action
CF33 inhibits the activity of the protein kinase CK2, which plays a crucial role in cell proliferation and survival. By inhibiting CK2, CF33 induces cell cycle arrest and apoptosis in cancer cells. Additionally, CF33 has been shown to inhibit the epithelial-mesenchymal transition, which is a process that promotes cancer cell invasion and metastasis.
Biochemical and Physiological Effects
CF33 has been shown to have minimal toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent. CF33 has also been shown to inhibit the activity of the anti-apoptotic protein Bcl-2, which is upregulated in many types of cancer. This inhibition leads to the activation of pro-apoptotic proteins, resulting in cancer cell death.
Advantages and Limitations for Lab Experiments
CF33 has several advantages for lab experiments, including its low toxicity in normal cells, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its potential as a safe and effective therapeutic agent. However, CF33 has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
Future Directions
Several future directions for CF33 research include the development of more efficient synthesis methods, the optimization of its therapeutic efficacy, and the identification of biomarkers that can predict its response in cancer patients. Additionally, CF33 can be studied for its potential therapeutic applications in other diseases, such as neurodegenerative disorders and autoimmune diseases.
Conclusion
In conclusion, CF33 is a promising small molecule inhibitor that has shown potential therapeutic applications in various diseases, particularly cancer. Its ability to inhibit the activity of CK2 and sensitize cancer cells to chemotherapy and radiation therapy makes it a potential adjuvant therapy for cancer treatment. Further research is needed to optimize its therapeutic efficacy and identify its potential applications in other diseases.
Scientific Research Applications
CF33 has been extensively studied for its potential therapeutic applications in cancer. It has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. CF33 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
properties
IUPAC Name |
N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-3-phenylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNOS/c19-16-7-4-8-17(20)15(16)13-23-12-11-21-18(22)10-9-14-5-2-1-3-6-14/h1-8H,9-13H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSDFKZBJZMGFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCSCC2=C(C=CC=C2Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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